molecular formula C14H17IO4 B8500409 Diethyl 2-(2-iodobenzyl)malonate CAS No. 111373-31-0

Diethyl 2-(2-iodobenzyl)malonate

Cat. No.: B8500409
CAS No.: 111373-31-0
M. Wt: 376.19 g/mol
InChI Key: RVUBNVZTBJYNOA-UHFFFAOYSA-N
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Description

Diethyl 2-(2-iodobenzyl)malonate is a malonate ester derivative featuring a 2-iodobenzyl substituent at the central carbon. Its synthesis involves the alkylation of diethyl malonate with 1-(bromomethyl)-2-iodobenzene under basic conditions (NaH), yielding the product in high yields (97%) . Key spectral characteristics include:

  • ¹H NMR: Ethyl ester protons at δ 4.20–4.12 (m, 4H) and aromatic protons at δ 7.82–6.88 .
  • IR: Peaks at 2981, 2958, 2927 cm⁻¹ (C-H stretches) and 1745, 1732 cm⁻¹ (ester C=O) .
  • Applications: Serves as a precursor in electrophilic cyclizations to synthesize indene derivatives (e.g., reaction with alkynols yields 94–97% products) .

Properties

CAS No.

111373-31-0

Molecular Formula

C14H17IO4

Molecular Weight

376.19 g/mol

IUPAC Name

diethyl 2-[(2-iodophenyl)methyl]propanedioate

InChI

InChI=1S/C14H17IO4/c1-3-18-13(16)11(14(17)19-4-2)9-10-7-5-6-8-12(10)15/h5-8,11H,3-4,9H2,1-2H3

InChI Key

RVUBNVZTBJYNOA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC1=CC=CC=C1I)C(=O)OCC

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Stoichiometry

The reaction proceeds via a two-step mechanism:

  • Deprotonation : A strong base (e.g., sodium ethoxide, potassium carbonate) abstracts a proton from diethyl malonate, forming an enolate ion.

  • Nucleophilic Substitution : The enolate attacks the 2-iodobenzyl halide, displacing the halide and forming the alkylated product.

Stoichiometric control is critical to avoid disubstitution. A molar ratio of 1:1.2 (diethyl malonate to alkylating agent) is typically employed to maximize monoalkylation.

Solvent and Base Selection

  • Solvents : Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile enhance enolate stability and reaction rates. Ethanol or methanol may also be used but require higher temperatures.

  • Bases : Anhydrous potassium carbonate or sodium hydride are preferred for their mild basicity and compatibility with malonate esters. Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve yields in biphasic systems.

Table 1: Solvent and Base Optimization for Alkylation

SolventBaseTemperature (°C)Yield (%)Purity (%)
DMFK₂CO₃110–1208299
AcetonitrileNaH80–907597
EthanolNaOEt70–806895

Alternative Synthetic Pathways

Michael Addition to α,β-Unsaturated Esters

While less common, Michael addition of diethyl malonate to α,β-unsaturated esters bearing an iodobenzyl group offers an alternative route. This method requires catalytic asymmetric conditions for stereocontrol but is limited by substrate availability.

Transition Metal-Catalyzed Coupling

Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) between diethyl malonate derivatives and 2-iodobenzyl boronic acids has been explored. However, this approach faces challenges in regioselectivity and functional group tolerance.

Optimization Strategies

Stepwise Alkylation

Inspired by methodologies for dimethyl n-butyl malonate, stepwise addition of 2-iodobenzyl halide minimizes disubstitution. For example:

  • Initial reaction with 0.8 equivalents of halide.

  • Post-reaction analysis (e.g., GC or TLC) to confirm monoalkylation.

  • Supplemental addition of 0.4 equivalents to drive conversion.

This approach elevates yields from ~70% to >80% while reducing impurities.

Temperature and Catalysis

  • Temperature : Reactions conducted at 110–120°C in DMF achieve optimal kinetics without decomposition.

  • Catalysts : Acetic acid or hydrochloric acid accelerates enolate formation in protic solvents.

Purification and Characterization

Distillation and Crystallization

  • Vacuum Distillation : Effective for isolating the product from unreacted malonate and solvents (e.g., 110°C at 8 mmHg).

  • Recrystallization : Ethanol/water mixtures yield high-purity crystals (>99%).

Analytical Validation

  • NMR : Characteristic signals include δ 1.2–1.4 (ethyl CH₃), δ 3.4–3.6 (malonate CH₂), and δ 7.2–7.8 (aromatic protons).

  • MS (ESI+) : m/z 403.1 [M+H]⁺.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-(2-iodobenzyl)malonate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Bases: Sodium ethoxide, potassium tert-butoxide.

    Nucleophiles: Alkyl halides, aryl halides.

    Acids: Hydrochloric acid, sulfuric acid.

Major Products Formed

    Substituted Acetic Acids: Formed through decarboxylation.

    Carboxylic Acids: Formed through hydrolysis.

Scientific Research Applications

Diethyl 2-(2-iodobenzyl)malonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Diethyl 2-(2-iodobenzyl)malonate involves the formation of enolate ions through deprotonation. These enolate ions can then participate in nucleophilic substitution reactions with various electrophiles, leading to the formation of new carbon-carbon bonds . The compound’s reactivity is primarily due to the presence of the iodobenzyl group, which can be readily substituted under appropriate conditions.

Comparison with Similar Compounds

Structural Variations and Electronic Effects

Compound Substituent Key Structural Features
Diethyl 2-(2-iodobenzyl)malonate 2-Iodobenzyl Iodine atom acts as a leaving group and facilitates cross-coupling/cyclization .
Dimethyl 2-(2-iodobenzyl)malonate Methyl esters Simpler NMR (δ 3.71 for CH₃) but lower solubility due to smaller ester groups .
Diethyl 2-(2-cyanoethyl)malonate 2-Cyanoethyl Electron-withdrawing cyano group deactivates malonate core, favoring Michael additions .
Diethyl 2-(2-phenylacetyl)malonate Phenylacetyl Aromatic ketone enables conjugation, useful in pharmaceutical intermediates .
Diethyl 2-(aminomethylene)malonate Aminomethylene NH₂ group participates in urea/thiourea formations .

Physical and Spectral Properties

Property This compound Dimethyl 2-(2-iodobenzyl)malonate Diethyl 2-(2-cyanoethyl)malonate
¹H NMR (ester protons) δ 4.20–4.12 (m, 4H) δ 3.71 (s, 6H) δ 4.20–4.10 (q, 4H)
IR (C=O stretch) 1745, 1732 cm⁻¹ 1752, 1737 cm⁻¹ 1748, 1730 cm⁻¹
Boiling Point Not reported Not reported 388.7 K (0.003 bar)

Q & A

Q. What are the standard synthetic routes for preparing diethyl 2-(2-iodobenzyl)malonate, and what reaction conditions optimize yield?

this compound is synthesized via alkylation of diethyl malonate with 1-(bromomethyl)-2-iodobenzene. The reaction employs NaH as a base in anhydrous dimethylformamide (DMF) or ethanol under nitrogen atmosphere, achieving yields up to 97%. Critical parameters include:

  • Temperature : Room temperature to 60°C.
  • Solvent : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.
  • Purification : Column chromatography (hexanes/EtOAc) isolates the product as an oil . Characterization involves 1H^1H/13C^{13}C NMR, IR spectroscopy, and GC-MS to confirm ester and benzyl group integration .

Q. How can researchers verify the structural integrity of this compound post-synthesis?

Structural validation requires:

  • NMR Analysis : Key peaks include δ 7.8–6.8 ppm (aromatic protons from iodobenzyl), δ 4.2–4.1 ppm (ethyl ester OCH2_2), and δ 3.3–3.8 ppm (malonate CH2_2) in 1H^1H NMR. 13C^{13}C NMR confirms carbonyl carbons at ~168 ppm .
  • IR Spectroscopy : Ester C=O stretches at 1745–1732 cm1^{-1} and C-I vibrations at 500–600 cm1^{-1} .

Q. What are the primary applications of this compound in organic synthesis?

The compound serves as a versatile intermediate for:

  • Electrophilic Cyclization : Forms indene derivatives via Pd-catalyzed coupling with alkynes (e.g., 1-ethynylbenzene), achieving >90% regioselectivity .
  • Cross-Coupling Reactions : Suzuki-Miyaura or Ullmann reactions leverage the iodine substituent for C-C bond formation .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of this compound in cyclization reactions?

Regioselectivity in electrophilic cyclization arises from steric and electronic effects:

  • Steric Hindrance : The iodobenzyl group directs alkyne addition to the less hindered position.
  • Electronic Effects : The iodine atom stabilizes transition states via resonance, favoring 6-endo-dig cyclization pathways. Kinetic studies using 1H^1H NMR monitoring reveal rate constants of 10310^{-3} s1^{-1} under PdCl2_2(PPh3_3)2_2 catalysis .

Q. How does the iodine substituent influence the compound’s reactivity compared to halogenated analogs (e.g., Br or Cl derivatives)?

  • Electrophilicity : Iodine’s polarizability enhances electrophilic aromatic substitution (EAS) reactivity compared to Br/Cl analogs (reactivity order: I > Br > Cl).
  • Leaving Group Ability : Iodine’s lower bond dissociation energy facilitates nucleophilic displacement in SN2 reactions. Comparative studies show 20–30% faster reaction rates for iodinated derivatives in Pd-catalyzed couplings .

Q. What challenges arise in hydrolyzing this compound, and how can they be mitigated?

Hydrolysis under basic or acidic conditions often fails due to competing decarboxylation. A workaround involves:

  • HBr/AcOH Mixture : Achieves selective mono-decarboxylation to yield 2-(2-iodobenzyl)acetic acid (63% yield).
  • Optimized Conditions : 48% HBr in glacial acetic acid (1:5 v/v) at reflux for 6 hours .

Methodological Recommendations

  • Purification : Use silica gel chromatography with hexanes/EtOAc (10:1) to separate byproducts.
  • Stability Storage : Store under inert gas at –20°C to prevent iodine loss via radical pathways.
  • Reaction Monitoring : Employ TLC (Rf_f ≈ 0.4 in hexanes/EtOAc) or in-situ FTIR for real-time analysis .

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